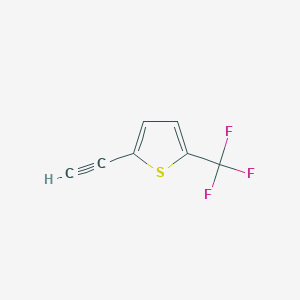

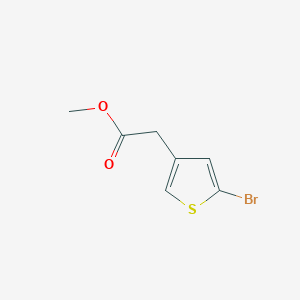

Methyl 2-bromothiophene-4-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-bromo-4-acétate de méthyle thiophène est un composé organique de formule moléculaire C7H7BrO2S. Il s'agit d'un dérivé du thiophène, un cycle aromatique à cinq chaînons contenant du soufre.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 2-bromo-4-acétate de méthyle thiophène peut être synthétisé par plusieurs méthodes. Une approche courante implique la bromation du 4-acétate de méthyle thiophène. La réaction utilise généralement du brome ou du N-bromosuccinimide (NBS) comme agent bromant en présence d'un catalyseur tel que le fer ou d'un initiateur radicalaire comme l'azobisisobutyronitrile (AIBN). La réaction est généralement effectuée dans un solvant inerte comme le dichlorométhane à température ambiante .

Méthodes de production industrielle

Les méthodes de production industrielle du 2-bromo-4-acétate de méthyle thiophène sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour répondre à des quantités plus importantes. Le processus implique un contrôle minutieux des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-bromo-4-acétate de méthyle thiophène subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être remplacé par d'autres nucléophiles dans des réactions de substitution. Les réactifs courants comprennent les composés organométalliques comme les réactifs de Grignard ou les réactifs organolithium.

Réactions de couplage : Il peut participer à des réactions de couplage Suzuki-Miyaura avec des acides boroniques pour former des liaisons carbone-carbone.

Oxydation et réduction : Le cycle thiophène peut être oxydé ou réduit dans des conditions spécifiques, bien que ces réactions soient moins courantes pour ce composé.

Réactifs et conditions courants

Substitution : Réactifs comme le magnésium dans l'éther anhydre pour les réactions de Grignard.

Couplage : Catalyseurs au palladium et bases comme le carbonate de potassium dans des solvants comme le toluène ou l'éthanol.

Oxydation : Agents oxydants comme l'acide m-chloroperbenzoïque (m-CPBA).

Produits principaux

Substitution : Formation de divers thiophènes substitués.

Couplage : Formation de composés biaryles.

Oxydation : Formation de sulfoxydes ou de sulfones.

Applications de la recherche scientifique

Le 2-bromo-4-acétate de méthyle thiophène a plusieurs applications dans la recherche scientifique :

Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Science des matériaux : Utilisé dans le développement de semi-conducteurs organiques et de polymères conducteurs.

Chimie médicinale : Étudié pour son potentiel dans le développement de médicaments en raison de son noyau thiophène, présent dans de nombreux composés biologiquement actifs.

Mécanisme d'action

Le mécanisme d'action du 2-bromo-4-acétate de méthyle thiophène dépend des réactions spécifiques qu'il subit. Dans les réactions de substitution, l'atome de brome est généralement déplacé par un nucléophile. Dans les réactions de couplage, le catalyseur au palladium facilite la formation d'une liaison carbone-carbone entre le cycle thiophène et l'acide boronique .

Applications De Recherche Scientifique

Methyl 2-bromothiophene-4-acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science: Utilized in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: Investigated for its potential in drug development due to its thiophene core, which is present in many biologically active compounds.

Mécanisme D'action

The mechanism of action of methyl 2-bromothiophene-4-acetate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and the boronic acid .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Chloro-4-acétate de méthyle thiophène

- 2-Iodo-4-acétate de méthyle thiophène

- 2-Fluoro-4-acétate de méthyle thiophène

Unicité

Le 2-bromo-4-acétate de méthyle thiophène est unique en raison de la présence de l'atome de brome, ce qui le rend plus réactif dans certains types de réactions chimiques, telles que les réactions de couplage. Cette réactivité peut être avantageuse en synthèse organique, permettant la formation de molécules complexes dans des conditions plus douces par rapport à ses homologues chloro ou iodo .

Propriétés

Formule moléculaire |

C7H7BrO2S |

|---|---|

Poids moléculaire |

235.10 g/mol |

Nom IUPAC |

methyl 2-(5-bromothiophen-3-yl)acetate |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)3-5-2-6(8)11-4-5/h2,4H,3H2,1H3 |

Clé InChI |

NZOUIZBQVGRRPE-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CC1=CSC(=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)